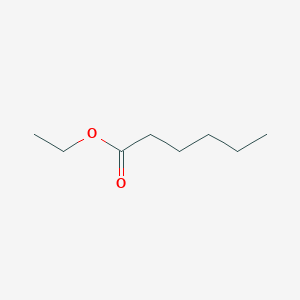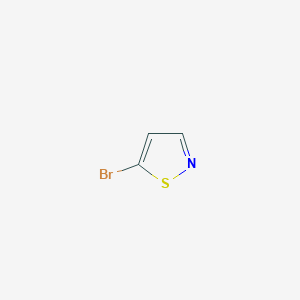
2-(2-Hidroxietoxi)acetato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Sodium 2-(2-hydroxyethoxy)acetate often involves multicomponent reactions that utilize sodium acetate as a catalyst. For instance, sodium acetate can catalyze tandem Knoevenagel–Michael multicomponent reactions of aldehydes, leading to the formation of substituted compounds with high yields. These reactions are beneficial for creating compounds with potential therapeutic applications and represent a facet of the compound's synthesis strategies (Elinson, Nasybullin, & Nikishin, 2013).
Molecular Structure Analysis
The molecular structure of Sodium 2-(2-hydroxyethoxy)acetate and similar compounds is often studied using techniques like X-ray crystallography. For example, the structural analysis of sodium (2-carbamoylphenoxy) acetate salt revealed a triclinic system with specific sodium to oxygen distances, highlighting the importance of hydrogen bonds and a variety of intermolecular interactions in the crystal structure (Turza et al., 2020).
Chemical Reactions and Properties
Sodium 2-(2-hydroxyethoxy)acetate engages in various chemical reactions, including multicomponent reactions and catalysis. For instance, the synthesis and characterization of sodium bis(2-pyridylthio)acetate ligand highlight the compound's reactivity and potential for creating new organotin(IV) derivatives (Benetollo et al., 2005).
Physical Properties Analysis
The physical properties of Sodium 2-(2-hydroxyethoxy)acetate and related compounds, such as solubility, phase behavior, and thermal properties, can be assessed using various analytical techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to characterize the physical properties of sodium acetate trihydrate–urea deep eutectic solvent, providing insight into its potential as a benign reaction media (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Chemical Properties Analysis
Analyzing the chemical properties of Sodium 2-(2-hydroxyethoxy)acetate involves examining its reactivity, stability, and interaction with other compounds. Anion-exchange separation methods using sodium acetate as eluant demonstrate the compound's role in separating hydroxy acids, showcasing its application in analytical chemistry (Alfredsson, Bergdahl, & Samuelson, 1963).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas: Formación de hidrogel
El 2-(2-Hidroxietoxi)acetato de sodio juega un papel en la formación de hidrogeles, que son redes de polímeros entrecruzados capaces de retener grandes cantidades de agua. Estos hidrogeles tienen aplicaciones en cultivo de tejidos, liberación de fármacos, ingeniería de tejidos e implantación . Las propiedades del compuesto contribuyen a la hinchabilidad, biodegradabilidad y biocompatibilidad de los hidrogeles, lo que lo hace valioso en la biomedicina moderna.
Procesos de fotopolimerización
En el campo de la fotopolimerización, el this compound se utiliza como fotoiniciador soluble en agua. Es particularmente importante en aplicaciones biomédicas para la producción de estructuras de hidrogel 3D, encapsulación de células y sistemas de liberación de fármacos debido a su alta solubilidad en agua y baja citotoxicidad .
Ciencia ambiental: Tratamiento de residuos
El this compound puede estar involucrado en procesos de ozonación catalítica para la degradación de contaminantes. Se ha estudiado en el contexto de la degradación del acetato de sodio, que es un compuesto difícil de descomponer directamente con ozono . Esta aplicación es crucial para las tecnologías de remediación ambiental y tratamiento de residuos.
Ciencia de los materiales: Síntesis de polímeros
En ciencia de los materiales, este compuesto se utiliza en la síntesis de polímeros, particularmente en la creación de sistemas de liberación controlada. Se utiliza en la preparación de hidrogeles basados en metacrilato de 2-hidroxietilo (HEMA), que se investigan por su comportamiento de liberación de fármacos .
Química analítica: Cromatografía y espectroscopia
El this compound se utiliza en química analítica para diversos métodos cromatográficos y espectroscópicos, incluidos RMN, HPLC, LC-MS y UPLC. Es esencial para el análisis y control de calidad de productos farmacéuticos y otros compuestos químicos .
Farmacología: Formulación de fármacos
En farmacología, los contraiones de ácido carboxílico como el this compound se utilizan para mejorar las propiedades biofarmacéuticas de los fármacos. Están involucrados en la formación de sales farmacéuticas, que pueden mejorar la solubilidad, estabilidad y biodisponibilidad .
Mecanismo De Acción
Target of Action
Sodium 2-(2-hydroxyethoxy)acetate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it can interact with water due to its solubility , but the exact interactions with its targets and the resulting changes are not clearly defined
Biochemical Pathways
It’s known that the compound can interact with water , but the downstream effects of this interaction on various biochemical pathways are not well-understood
Pharmacokinetics
It’s known that the compound is soluble in water at room temperature
Result of Action
It’s known that the compound can interact with water , but the specific molecular and cellular effects of this interaction are not clearly defined
Action Environment
Sodium 2-(2-hydroxyethoxy)acetate is soluble in water at room temperature, can absorb moisture, and gradually decomposes in air . It is stable under acidic conditions but decomposes under alkaline conditions . These properties suggest that environmental factors such as pH, temperature, and humidity can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
sodium;2-(2-hydroxyethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQLKGSEMCNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142047-97-0 |
Source


|
| Record name | sodium 2-(2-hydroxyethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)








